3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid
Description
This compound is a structurally complex benzofuran derivative characterized by a dihydrobenzofuran backbone substituted with acetyloxy, prop-1-en-2-yl, and carbonyl groups at positions 4, 2, and 5, respectively. The second benzofuran moiety is linked via a carbonyl group and features dimethoxy substituents at positions 5 and 6, along with a carboxylic acid group at position 2. Such polycyclic benzofuran systems are often associated with bioactivity, including anti-inflammatory, antioxidant, or enzyme-inhibitory properties, as seen in related plant-derived biomolecules . Its synthesis likely involves multi-step functionalization of benzofuran precursors, including acetoxylation and methoxylation, akin to methods reported for structurally similar compounds .
Properties
CAS No. |
5532-32-1 |
|---|---|
Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-(4-acetyloxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbonyl)-5,6-dimethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C25H22O9/c1-11(2)17-9-15-16(33-17)7-6-13(23(15)32-12(3)26)22(27)21-14-8-19(30-4)20(31-5)10-18(14)34-24(21)25(28)29/h6-8,10,17H,1,9H2,2-5H3,(H,28,29) |
InChI Key |
YSMYIDAKZZAVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2OC(=O)C)C(=O)C3=C(OC4=CC(=C(C=C43)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The acetoxy, prop-1-en-2-yl, and dimethoxy groups are introduced through various functionalization reactions such as acetylation, alkylation, and methoxylation.
Coupling Reactions: The two benzofuran units are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing the concentration of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that compounds similar to 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid exhibit significant anti-inflammatory activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in various cell models, suggesting their potential as therapeutic agents for inflammatory diseases. For instance, a study demonstrated that derivatives of benzofuran compounds reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro experiments revealed that the compound effectively inhibited the proliferation of breast cancer cells, indicating its potential use as an adjunct therapy in cancer treatment .
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. Research has indicated that similar benzofuran derivatives possess fungicidal and insecticidal properties. A field study demonstrated the effectiveness of a related compound in controlling fungal pathogens in crops such as tomatoes and cucumbers, significantly reducing disease incidence compared to untreated controls .
Biocontrol Agents
In agricultural research, there is a growing interest in using natural compounds for biocontrol. Compounds like this compound are being explored as alternatives to synthetic pesticides. A study reported that formulations containing such compounds showed promise in managing Botrytis cinerea infections in cannabis crops without adversely affecting beneficial microorganisms .
Cosmetic Applications
Skin Care Formulations
The cosmetic industry is increasingly incorporating bioactive compounds for their skin benefits. The aforementioned compound has been evaluated for its moisturizing and anti-aging properties. Experimental formulations containing this compound demonstrated enhanced skin hydration and elasticity in clinical trials, making it a candidate for high-end skincare products .
Antioxidant Activity
In addition to moisturizing effects, the compound exhibits antioxidant properties which can protect skin cells from oxidative stress. A study found that formulations with this compound significantly reduced reactive oxygen species (ROS) levels in skin cell cultures, suggesting its potential role in preventing premature aging and skin damage due to environmental factors .
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its dual benzofuran system and diverse substituents. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Impact on Bioactivity: The target compound’s acetyloxy and carboxylic acid groups may enhance solubility and binding affinity compared to simpler analogues like the compound in , which lacks these polar groups . Dimethoxy substituents (positions 5 and 6) could confer metabolic stability, analogous to methoxy groups in flavonoid derivatives .
Spectroscopic Differentiation :
NMR data () reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are critical for distinguishing substituent environments. For example, the prop-1-en-2-yl group in the target compound would induce distinct shifts compared to the styryl group in ’s compound 32 .
Synthetic Challenges: The dual benzofuran system in the target compound necessitates precise regioselective functionalization, unlike mono-benzofuran derivatives (e.g., ). Techniques such as crystallographic refinement (via SHELXL; ) and stereochemical visualization (via ORTEP-3; ) are essential for verifying synthetic outcomes .
Research Findings and Implications
- Safety Profile : While direct toxicity data are unavailable, the prop-1-en-2-yl group (a reactive alkene) may necessitate caution in handling, as seen in structurally related compounds () .
- Analytical Methods : High-resolution NMR () and crystallographic software () are critical for structural validation and comparison with analogues .
Biological Activity
The compound 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid , also known by its CAS number 5532-32-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, characterized by its unique functional groups which contribute to its biological activity. The molecular formula is , indicating the presence of multiple methoxy and acetyloxy groups that enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22O9 |
| Molecular Weight | 446.44 g/mol |
| CAS Number | 5532-32-1 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage. Studies have shown that benzofuran derivatives can scavenge reactive oxygen species (ROS) effectively, thereby reducing oxidative stress .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrate that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The specific mechanisms are still under investigation, but the presence of acetyloxy and methoxy groups is believed to play a role in enhancing its cytotoxic effects .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups facilitate electron donation, allowing the compound to neutralize free radicals.
- Enzyme Inhibition : The structure allows for effective binding to COX enzymes, inhibiting their activity and reducing inflammation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
Study 1: Antioxidant Efficacy
A study published in Frontiers in Nutrition evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels when tested against oxidative stress models .
Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of benzofuran compounds. The study reported that treatment with this specific compound led to a decrease in TNF-alpha and IL-6 levels in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
Study 3: Anticancer Activity
In vitro studies conducted on breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The findings suggest that further development could lead to effective anticancer therapies .
Q & A
Q. What are the key synthetic challenges in preparing this benzofuran derivative, and how can they be methodologically addressed?
The compound’s structural complexity—including two benzofuran rings, acetyloxy, and stereochemical features—requires multi-step synthesis. A common strategy involves:
- Fragment coupling : Building each benzofuran unit separately (e.g., via [3,3]-sigmatropic rearrangements or cyclization reactions) and coupling them via a carbonyl linkage .
- Protecting group management : Using temporary acetyl or methoxy groups to prevent undesired side reactions during oxidation or substitution steps .
- Stereochemical control : Employing chiral catalysts or enzymatic resolution to ensure proper configuration at the 2,3-dihydrobenzofuran moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for verifying substituent positions (e.g., acetyloxy at C4, dimethoxy at C5/C6) and confirming stereochemistry .
- X-ray crystallography : Resolves ambiguities in spatial arrangement, particularly for the prop-1-en-2-yl group’s orientation .
- HRMS : Validates molecular formula and detects impurities from incomplete acetyl deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar benzofuran derivatives?
Discrepancies often arise from assay conditions or structural variations. Methodological approaches include:
- Comparative SAR studies : Systematically modifying substituents (e.g., replacing acetyloxy with hydroxyl) to isolate pharmacophore contributions .
- Standardized assays : Replicating experiments under identical conditions (e.g., antioxidant assays using DPPH/ABTS with controlled pH and temperature) .
- Metabolite profiling : Identifying degradation products (e.g., hydrolyzed acetyl groups) that may interfere with activity measurements .
Q. What experimental strategies optimize the compound’s stability during in vitro studies?
- pH adjustments : Maintain physiological pH (7.4) to prevent hydrolysis of the acetyloxy group .
- Light exclusion : Store solutions in amber vials to avoid photodegradation of the benzofuran core .
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility without destabilizing the molecule .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) or NADPH oxidase, focusing on the carboxylic acid and acetyloxy groups’ electrostatic contributions .
- MD simulations : Assess conformational flexibility of the 2,3-dihydrobenzofuran ring in aqueous environments .
- DFT calculations : Evaluate redox potential of the dimethoxybenzofuran unit to predict antioxidant capacity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
